molecular formula C25H24BrNO5 B11086274 6-bromo-1-[(4-ethylphenyl)carbonyl]-1-methyl-1a-(morpholin-4-ylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

6-bromo-1-[(4-ethylphenyl)carbonyl]-1-methyl-1a-(morpholin-4-ylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11086274
M. Wt: 498.4 g/mol
InChI Key: UZGYXLOLRQBFBZ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of cyclopropa[c]chromenones, which exhibit interesting biological activities.
  • Its structure features a fused cyclopropyl ring and a chromenone core.
  • The bromine substitution at position 6 enhances its reactivity and influences its properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Palladium catalysts, bases, and boron reagents are essential.

      Major Products: Diverse products arise from different substitution patterns.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antitumor, anti-inflammatory).

      Medicine: Potential drug candidates.

      Industry: Limited applications due to its complexity.

  • Mechanism of Action

      Targets: Likely interacts with cellular proteins or enzymes.

      Pathways: Further research needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Uniqueness: The cyclopropyl ring and bromine substitution set it apart.

      Similar Compounds: Related compounds include other chromenones and cyclopropa[c]chromenones.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research

    Properties

    Molecular Formula

    C25H24BrNO5

    Molecular Weight

    498.4 g/mol

    IUPAC Name

    6-bromo-1-(4-ethylbenzoyl)-1-methyl-1a-(morpholine-4-carbonyl)-7bH-cyclopropa[c]chromen-2-one

    InChI

    InChI=1S/C25H24BrNO5/c1-3-15-4-6-16(7-5-15)21(28)24(2)20-18-14-17(26)8-9-19(18)32-23(30)25(20,24)22(29)27-10-12-31-13-11-27/h4-9,14,20H,3,10-13H2,1-2H3

    InChI Key

    UZGYXLOLRQBFBZ-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)C(=O)C2(C3C2(C(=O)OC4=C3C=C(C=C4)Br)C(=O)N5CCOCC5)C

    Origin of Product

    United States

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